4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid
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Overview
Description
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring through an amino group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 6-oxo-1H-pyrimidine-2-amine with 4-carboxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to ensure consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrimidine ring and benzoic acid moiety, used as an anticancer agent.
Methotrexate: Another pyrimidine derivative with similar biological activities, used in cancer therapy and autoimmune diseases.
Uniqueness
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is unique due to its specific structural features and the presence of both pyrimidine and benzoic acid moieties. This combination imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
919116-69-1 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c15-9-5-6-12-11(14-9)13-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H2,12,13,14,15) |
InChI Key |
SBYZOBSQTARWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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